molecular formula C15H12O5S B12660019 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid CAS No. 83817-54-3

2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid

Cat. No.: B12660019
CAS No.: 83817-54-3
M. Wt: 304.3 g/mol
InChI Key: OWYGKJBADUJXDE-UHFFFAOYSA-N
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Description

2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid is a benzoic acid derivative featuring a thioether linkage between the ortho-position of the benzoic acid moiety and a para-substituted carboxymethoxy phenyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and pharmaceuticals. The carboxymethoxy group (-OCH2COOH) enhances solubility in polar solvents while retaining reactivity for further functionalization.

Properties

CAS No.

83817-54-3

Molecular Formula

C15H12O5S

Molecular Weight

304.3 g/mol

IUPAC Name

2-[4-(carboxymethoxy)phenyl]sulfanylbenzoic acid

InChI

InChI=1S/C15H12O5S/c16-14(17)9-20-10-5-7-11(8-6-10)21-13-4-2-1-3-12(13)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19)

InChI Key

OWYGKJBADUJXDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

4-(Carboxymethoxy)benzoic Acid

  • Structure : The carboxymethoxy group is para-substituted on the benzoic acid ring .
  • Key Differences :
    • Substitution Position : The para-substitution reduces steric hindrance compared to the ortho-substituted target compound.
    • Solubility : Para-substitution may slightly lower solubility in polar solvents due to reduced dipole interactions.
  • Applications : Used in coordination polymers (e.g., with Co²⁺ or Mn²⁺), where substitution patterns influence metal-ligand binding and framework dimensionality .

2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid (CAS 895-45-4)

  • Structure : Features a trifluoromethyl (-CF₃) group instead of carboxymethoxy .
  • Key Differences :
    • Electronic Effects : The electron-withdrawing -CF₃ group increases the acidity of the benzoic acid (pKa ~2.5 vs. ~4.2 for the carboxymethoxy derivative).
    • Lipophilicity : Higher logP value (≈3.1) due to -CF₃, enhancing membrane permeability but reducing aqueous solubility.
  • Applications : Explored in agrochemicals and pharmaceuticals for its stability under acidic conditions.

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic Acid (CAS 1545-75-1)

  • Structure: Combines nitro (-NO₂) and trifluoromethyl groups on the phenyl ring .
  • Key Differences :
    • Reactivity : The nitro group facilitates electrophilic substitution reactions, unlike the carboxymethoxy group.
    • Biological Activity : Demonstrated higher antibacterial potency (MIC ~0.5 µg/mL against S. aureus) compared to carboxymethoxy derivatives (MIC ~5 µg/mL) .
  • Applications : Investigated as a lead compound in antimicrobial drug development.

4-[2-Benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid

  • Structure : Incorporates a thiazole ring with benzoyl and chlorophenyl substituents .
  • Key Differences :
    • Heterocyclic Influence : The thiazole ring enhances π-π stacking and hydrogen-bonding capabilities, improving binding to biological targets.
    • Bioactivity : Shows inhibitory activity against COX-2 (IC₅₀ = 0.8 µM) due to the chlorophenyl group’s hydrophobic interactions .
  • Applications: Potential use in anti-inflammatory therapies.

3-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-4-methylbenzoic Acid

  • Structure: Contains a dichlorophenoxy group and carbamothioylamino substituent .
  • Key Differences :
    • Metabolic Stability : The chlorine atoms reduce oxidative metabolism, prolonging half-life (t₁/₂ = 12 h in vitro).
    • Steric Effects : The methyl group at the 4-position hinders rotation, stabilizing the bioactive conformation .
  • Applications : Studied for herbicidal activity with 90% inhibition of A. thaliana growth at 10 ppm.

Structural and Functional Data Table

Compound Name Substituents pKa (Benzoic Acid) logP Key Applications
2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid -OCH₂COOH (para), -S- (ortho) 4.2 1.8 Coordination polymers, Drug intermediates
4-(Carboxymethoxy)benzoic acid -OCH₂COOH (para) 4.0 1.5 Metal-organic frameworks
2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid -CF₃ (para), -S- (ortho) 2.5 3.1 Agrochemicals
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid -NO₂, -CF₃ (para), -S- (ortho) 1.9 3.5 Antimicrobial agents
4-[2-Benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid Thiazole, -Cl (para) 3.8 2.9 Anti-inflammatory drugs

Biological Activity

2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid, with the molecular formula C15H14O4S and a molecular weight of 302.34 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential and applications.

Chemical Structure and Properties

The compound is characterized by a benzoic acid core with a carboxymethoxy group and a phenylthio substituent. The thioether linkage contributes to its unique chemical properties, influencing its interaction with biological targets.

Biological Activities

Research indicates that 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid exhibits several notable biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound may interact with proteins involved in oxidative stress response pathways, potentially acting as an antioxidant.
  • Anti-inflammatory Effects : Its structural components indicate potential anti-inflammatory properties, similar to other benzoic acid derivatives.
  • Enzyme Inhibition : Interaction studies have shown binding affinities with various enzymes and receptors, suggesting possible roles in enzyme inhibition.

The mechanism by which 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid exerts its biological effects is still under investigation. However, it is believed that the compound may modulate signaling pathways related to oxidative stress and inflammation. The presence of the carboxymethoxy group enhances solubility and reactivity, which could facilitate its interaction with biological targets.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
4-Carboxybenzenesulfonic acidContains a sulfonic acid groupMore soluble in water; used as an industrial reagent
4-Methylthiobenzoic acidContains a methylthio groupLess polar; different biological activity profile
2-Hydroxybenzoic acid (Salicylic Acid)Contains a hydroxyl groupKnown for its anti-inflammatory properties

The distinct combination of thioether functionality and carboxylic acid group in 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid enhances its solubility and potential reactivity compared to these similar compounds.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential applications for 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid:

  • In Vitro Studies : Research has demonstrated that compounds structurally related to 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid can inhibit specific enzymes involved in inflammatory pathways. For instance, certain benzoic acid derivatives have shown promise in reducing pro-inflammatory cytokine levels in cell cultures .
  • Agricultural Applications : Similar compounds have been investigated for their effects on plant growth regulation. For example, derivatives of benzoic acids have been used to suppress seed germination and lateral branching in horticultural crops, indicating potential applications for chemical pruning .
  • Toxicity Assessments : Toxicological evaluations suggest that related compounds pose low risks of toxicity in various organisms, supporting the safety profile of 2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid for potential therapeutic use .

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